4-(3-Phenylpropyl)pyridine-2-carboxylic acid
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Overview
Description
4-(3-Phenylpropyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. It is characterized by a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 4-position with a 3-phenylpropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylpropyl)pyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, the reaction of 4-bromopyridine with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate can yield the desired product. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(3-Phenylpropyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The phenylpropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
4-(3-Phenylpropyl)pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(3-Phenylpropyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, as a ligand in catalysis, it can facilitate various chemical transformations by stabilizing transition states and intermediates .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): Similar in structure but with the carboxylic acid group at the 2-position.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): Similar to 4-(3-Phenylpropyl)pyridine-2-carboxylic acid but without the phenylpropyl group.
Uniqueness
This compound is unique due to the presence of the phenylpropyl group, which imparts distinct chemical and physical properties. This substitution can influence its reactivity, solubility, and ability to form complexes with metals, making it valuable for specific applications in catalysis and material science .
Properties
CAS No. |
83898-21-9 |
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Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
4-(3-phenylpropyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C15H15NO2/c17-15(18)14-11-13(9-10-16-14)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H,17,18) |
InChI Key |
DWROTCRJYBGTDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=CC(=NC=C2)C(=O)O |
Origin of Product |
United States |
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